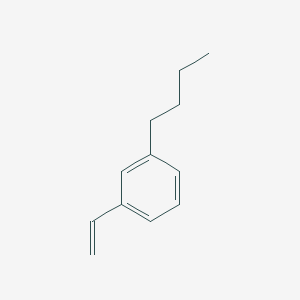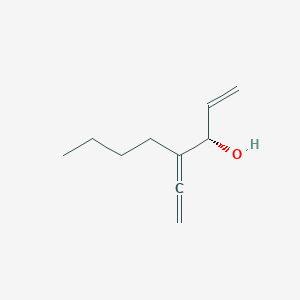![molecular formula C10H15N B14233549 Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine CAS No. 773800-69-4](/img/structure/B14233549.png)
Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine is a unique organic compound characterized by its tricyclic structure. This compound is part of the adamantane family, known for its rigid and cage-like structure, which imparts unique chemical and physical properties. The compound’s structure consists of three interconnected cyclohexane rings, forming a stable and compact framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by various functional group transformations. For instance, starting with a suitable diene and dienophile, the Diels-Alder reaction forms the tricyclic core. Subsequent steps may include hydrogenation, halogenation, and amination to introduce the amine group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated tricyclic amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology: Studied for its potential as a molecular scaffold in drug design, providing a rigid framework that can enhance the binding affinity and specificity of bioactive compounds.
Medicine: Investigated for its antiviral and anticancer properties, with research focusing on its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: Utilized in the production of high-performance polymers and resins due to its stable and robust structure
Mechanism of Action
The mechanism of action of Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The rigid tricyclic structure allows for precise binding to these targets, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Adamantanamine: Similar tricyclic structure but with different functional groups.
1-Nitroadamantane: Contains a nitro group instead of an amine.
Tricyclo[4.3.1.0~3,7~]decane: Another tricyclic compound with a different ring fusion pattern
Uniqueness
Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine stands out due to its specific tricyclic structure and the presence of an amine group, which imparts unique reactivity and potential biological activity. Its rigid framework makes it an excellent candidate for drug design and material science applications, offering advantages in stability and specificity compared to other similar compounds.
Properties
CAS No. |
773800-69-4 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
tricyclo[3.3.1.13,7]dec-1-en-2-amine |
InChI |
InChI=1S/C10H15N/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-8H,1-5,11H2 |
InChI Key |
JNSUFWMKLOWCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(=C3N)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
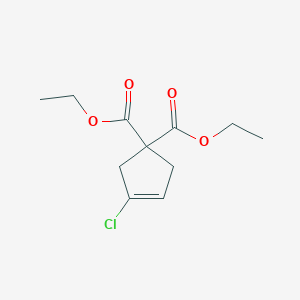
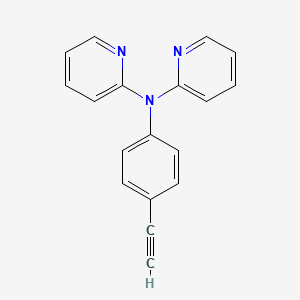
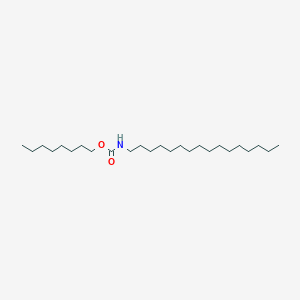
![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
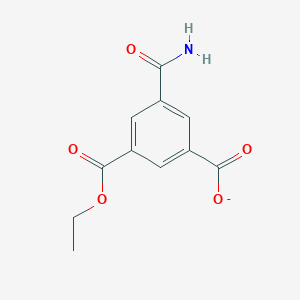
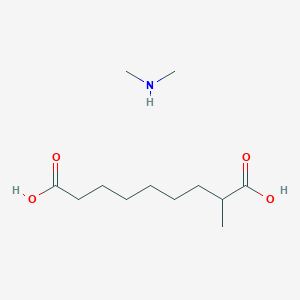
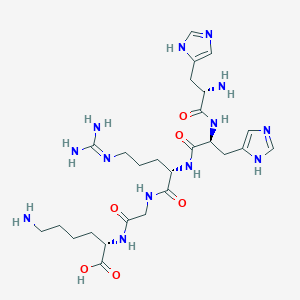
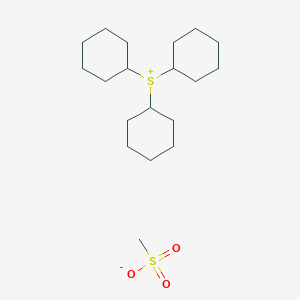
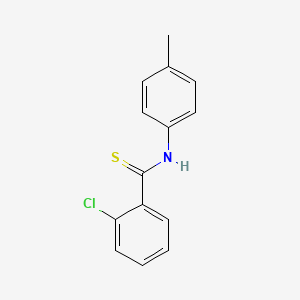
![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)

